(2S,4R)-tert-Butyl 4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S,4R)-4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a hydroxy group, and a trityloxy-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via a tert-butyl esterification reaction using tert-butyl alcohol and an acid catalyst.
Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the Trityloxy-Methyl Group: The trityloxy-methyl group is typically added through a nucleophilic substitution reaction involving trityl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the trityloxy-methyl group to a simpler form.
Substitution: The trityloxy-methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols or hydrocarbons.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its unique structure.
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
Chemical Manufacturing: Used as a building block in the manufacture of various chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4R)-4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, thereby modulating their activity. This can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S,4R)-4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the trityloxy-methyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C29H33NO4 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-4-hydroxy-2-(trityloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C29H33NO4/c1-28(2,3)34-27(32)30-20-26(31)19-25(30)21-33-29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-26,31H,19-21H2,1-3H3/t25-,26+/m0/s1 |
InChI Key |
XMJRQZWPOQOBPC-IZZNHLLZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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